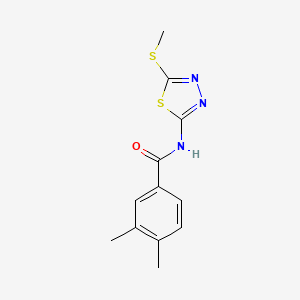

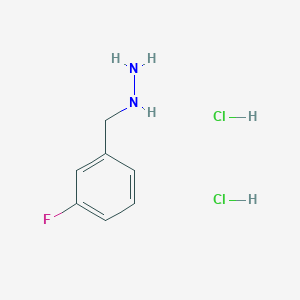

![molecular formula C18H14N2O3S2 B2490079 7-méthoxy-N-(4-(méthylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921783-44-0](/img/structure/B2490079.png)

7-méthoxy-N-(4-(méthylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a benzofuran core, a benzo[d]thiazole moiety, and a carboxamide linkage

Applications De Recherche Scientifique

Chemistry

In chemistry, 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been found to inhibit key signaling pathways involved in inflammation and cancer cell proliferation, making it a potential therapeutic agent for treating chronic inflammatory diseases and various cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites for various applications.

Mécanisme D'action

The biological activity of thiazoles is often influenced by the substituents on the thiazole ring . For example, a chloro-substituted phenyl ring at the fourth position of the thiazole ring has been found to improve antibacterial activity .

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and stability.

Analyse Biochimique

Biochemical Properties

7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its ability to participate in a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . The benzofuran moiety further enhances its biochemical activity by facilitating interactions with specific proteins and enzymes. For instance, the compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, the compound’s interaction with cellular proteins can lead to alterations in metabolic pathways, impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound’s influence on gene expression is mediated through its binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Its degradation products and their potential effects on cellular function are also of interest, as they may contribute to the compound’s overall biological activity.

Dosage Effects in Animal Models

The effects of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidative stress-related enzymes, such as superoxide dismutase and catalase, suggests its role in modulating redox balance within cells . Additionally, its influence on metabolic pathways related to energy production and lipid metabolism further underscores its biochemical significance.

Transport and Distribution

The transport and distribution of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation, thereby affecting its overall biological activity.

Subcellular Localization

The subcellular localization of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is critical to its activity and function. The compound is known to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its interaction with key biomolecules and contributing to its overall biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Synthesis of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

Coupling Reaction: The final step involves coupling the benzofuran core with the benzo[d]thiazole moiety through an amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-methoxybenzofuran-2-carboxamide: Lacks the benzo[d]thiazole moiety, resulting in different biological activities.

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.

7-methoxy-N-(4-(methylthio)phenyl)benzofuran-2-carboxamide: Substitutes the benzo[d]thiazole moiety with a simpler phenyl ring, altering its pharmacological profile.

Uniqueness

The presence of both the methoxy group and the benzo[d]thiazole moiety in 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide confers unique chemical and biological properties. This combination enhances its solubility, reactivity, and ability to interact with multiple biological targets, making it a versatile compound for various applications.

Propriétés

IUPAC Name |

7-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-22-11-6-3-5-10-9-12(23-16(10)11)17(21)20-18-19-15-13(24-2)7-4-8-14(15)25-18/h3-9H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRMQRXSXNJGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

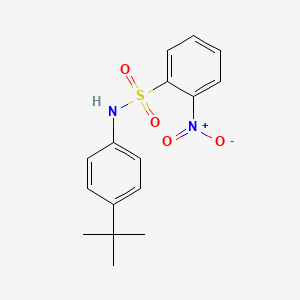

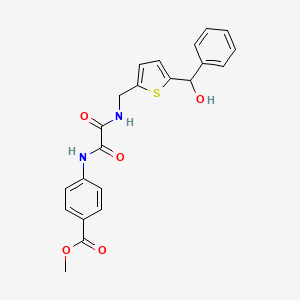

![1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2490000.png)

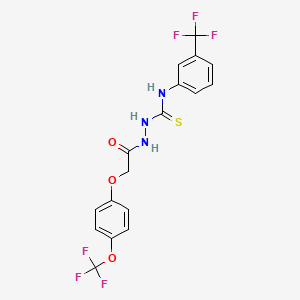

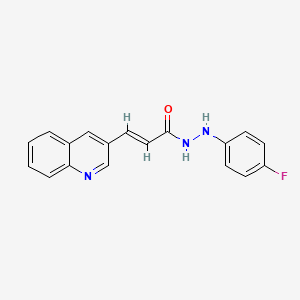

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)

![7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione](/img/structure/B2490007.png)

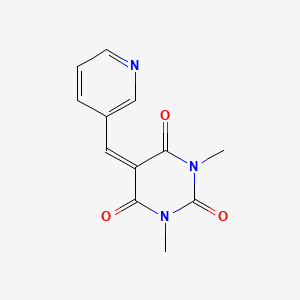

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)